molecular formula C15H21F2N B8183049 1-(4,4-Difluorocyclohexyl)-N-(2-methylbenzyl)methanamine

1-(4,4-Difluorocyclohexyl)-N-(2-methylbenzyl)methanamine

Cat. No.: B8183049
M. Wt: 253.33 g/mol
InChI Key: RJDXDPYKVMALTN-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexyl)-N-(2-methylbenzyl)methanamine is an organic compound characterized by the presence of a difluorocyclohexyl group and a methylbenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Difluorocyclohexyl)-N-(2-methylbenzyl)methanamine typically involves the following steps:

    Formation of the Difluorocyclohexyl Group: The difluorocyclohexyl group can be synthesized through the fluorination of cyclohexane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).

    Attachment of the Methylbenzylamine Moiety: The methylbenzylamine moiety can be introduced via reductive amination, where the difluorocyclohexyl ketone is reacted with 2-methylbenzylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Difluorocyclohexyl)-N-(2-methylbenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, where halogenated reagents can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluorocyclohexyl)-N-(2-methylbenzyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclohexyl group may enhance the compound’s binding affinity and specificity, while the methylbenzylamine moiety can modulate its biological activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,4-Difluorocyclohexyl)-N-benzylmethanamine
  • 1-(4,4-Difluorocyclohexyl)-N-(2-chlorobenzyl)methanamine
  • 1-(4,4-Difluorocyclohexyl)-N-(2-fluorobenzyl)methanamine

Uniqueness

1-(4,4-Difluorocyclohexyl)-N-(2-methylbenzyl)methanamine is unique due to the presence of both the difluorocyclohexyl group and the 2-methylbenzylamine moiety. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4,4-difluorocyclohexyl)-N-[(2-methylphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F2N/c1-12-4-2-3-5-14(12)11-18-10-13-6-8-15(16,17)9-7-13/h2-5,13,18H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDXDPYKVMALTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F2N
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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